molecular formula C8H4BrClN2 B11868145 4-Bromo-5-chloro-1,8-naphthyridine CAS No. 1260898-37-0

4-Bromo-5-chloro-1,8-naphthyridine

Cat. No.: B11868145
CAS No.: 1260898-37-0
M. Wt: 243.49 g/mol
InChI Key: XDQKXPMWCVTNRV-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1,8-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthyridines depending on the nucleophile or electrophile used.

    Oxidation Products: Naphthyridine N-oxides.

    Reduction Products: Dihydronaphthyridines.

    Cross-Coupling Products: Aryl or alkyl-substituted naphthyridines.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their function or modulating their activity. The bromine and chlorine substitutions can enhance the compound’s binding affinity and specificity for its targets. In materials science, the compound’s photochemical properties are exploited for light emission or energy transfer processes .

Comparison with Similar Compounds

4-Bromo-5-chloro-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:

Properties

CAS No.

1260898-37-0

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-5-chloro-1,8-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-5-1-3-11-8-7(5)6(10)2-4-12-8/h1-4H

InChI Key

XDQKXPMWCVTNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CC=N2)Br

Origin of Product

United States

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